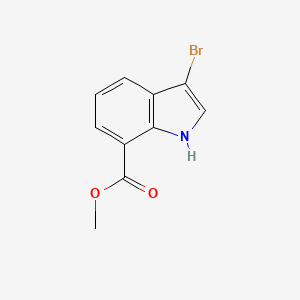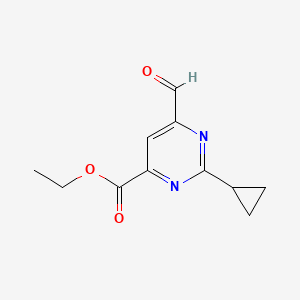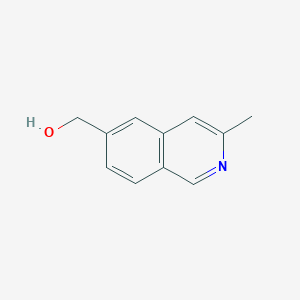
2,5-Diethoxycarbonyltetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester is a synthetic organic compound with the molecular formula C10H16O4S and a molecular weight of 232.29 g/mol This compound is known for its unique structural features, including the presence of an epithio group and multiple ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester typically involves multi-step organic reactions. One common approach is the esterification of erythro-Hexaric acid derivatives followed by the introduction of the epithio group. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester undergoes various chemical reactions, including:
Oxidation: The epithio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epithio sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or thioethers.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester involves its interaction with specific molecular targets. The epithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-dimethyl ester
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diisopropyl ester
Uniqueness
Compared to its analogs, 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester exhibits unique reactivity and biological activity due to the specific steric and electronic effects of the diethyl ester groups. These differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.
Eigenschaften
Molekularformel |
C10H16O4S |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
diethyl thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C10H16O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CTAFSRRKAWJZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(S1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)



![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
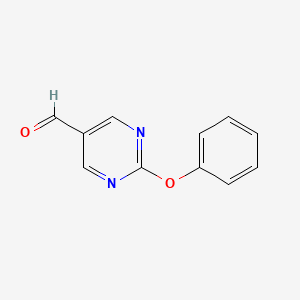
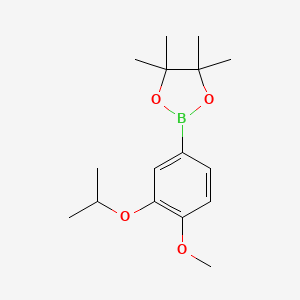
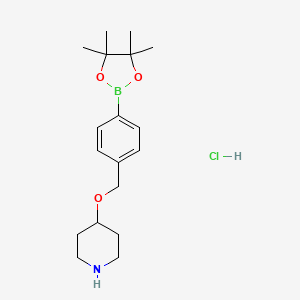
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)

